molecular formula C18H26BN3O4 B11771464 tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B11771464
M. Wt: 359.2 g/mol
InChI Key: KFKZQWZYZQXHML-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-c]pyridine core and a dioxaborolane moiety. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-c]pyridine core.

    Formation of the Dioxaborolane Moiety: The dioxaborolane group is introduced through a reaction with a suitable boronic acid derivative.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound.

The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is primarily related to its ability to participate in various chemical reactions. The dioxaborolane moiety acts as a boronic acid equivalent, facilitating coupling reactions. The pyrazolo[3,4-c]pyridine core can interact with different molecular targets, depending on the specific application and the nature of the substituents .

Comparison with Similar Compounds

tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C18H26BN3O4/c1-11-12-9-14(19-25-17(5,6)18(7,8)26-19)20-10-13(12)22(21-11)15(23)24-16(2,3)4/h9-10H,1-8H3

InChI Key

KFKZQWZYZQXHML-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=N2)N(N=C3C)C(=O)OC(C)(C)C

Origin of Product

United States

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